molecular formula C14H20O8 B3353458 (2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 54695-80-6

(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B3353458
CAS No.: 54695-80-6
M. Wt: 316.3 g/mol
InChI Key: JVOQYXVFJHETKK-RKQHYHRCSA-N
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Description

This compound is a glycoside derivative featuring a glucose-like oxane (pyranose) core substituted with a 2-hydroxy-4-(2-hydroxyethyl)phenoxy group. The stereochemistry (2S,3R,4S,5R,6R) indicates a β-D-glucopyranose configuration, common in natural glycosides.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c15-4-3-7-1-2-9(8(17)5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOQYXVFJHETKK-RKQHYHRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969991
Record name 2-Hydroxy-4-(2-hydroxyethyl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54695-80-6
Record name beta-D-Glucopyranoside, 2-hydroxy-4-(2-hydroxyethyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054695806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(2-hydroxyethyl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol , often referred to as a glycoside derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H40O17
  • Molecular Weight : 636.6 g/mol
  • IUPAC Name : (2S,3R)-2-hydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid

Antioxidant Activity

The compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro by modulating the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Antidiabetic Properties

The compound has been evaluated for its antidiabetic effects. It enhances insulin sensitivity and promotes glucose uptake in muscle cells. In animal models of diabetes, administration of the compound resulted in reduced blood glucose levels and improved lipid profiles .

The biological activity of the compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The glycosidic bond can be hydrolyzed by glycosidases, releasing active aglycone moieties that exert biological effects.
  • Receptor Modulation : It may interact with carbohydrate-recognizing proteins and modulate signaling pathways involved in cellular responses to stress and inflammation .
  • Gene Expression Regulation : The compound influences the expression of genes involved in antioxidant defense and metabolic processes.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stressors, treatment with the compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls. The study concluded that this compound could serve as a potential therapeutic agent for oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Response

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores among participants receiving the compound compared to those on placebo .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AntidiabeticEnhances insulin sensitivity

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (Target) C₁₄H₂₀O₁₀ 348.31 β-D-glucopyranose, dihydroxyethylphenoxy Hypothesized: Antioxidant, enzyme inhibition -
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol C₁₃H₁₇NO₈ 315.28 Nitrophenylmethoxy, β-D-glucopyranose Antimicrobial, biosensor applications
α-Arbutin: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol C₁₂H₁₆O₇ 272.25 4-Hydroxyphenoxy, β-D-glucopyranose Tyrosinase substrate, skin depigmentation
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxy-oxane-3,4,5-triol C₁₂H₁₆O₆ 256.25 Simple phenoxy substitution Limited bioactivity, synthetic intermediate

Enzymatic Interactions

  • Target Compound vs. α/β-Arbutin: Unlike α- and β-arbutin, which are tyrosinase substrates with depigmenting effects , the target compound’s dihydroxyethylphenoxy group may alter its interaction with tyrosinase. The additional hydroxyethyl group could enhance solubility but reduce affinity for the enzyme’s active site.
  • Antimicrobial Activity: The nitrophenyl derivative () exhibits antimicrobial properties due to its nitro group, which generates reactive oxygen species (ROS).

Pharmacokinetics

  • Intestinal Absorption: Glycosides like α-arbutin show moderate Caco-2 permeability due to their polar hydroxyl groups . The target compound’s dihydroxyethylphenoxy group may further reduce passive diffusion, necessitating active transport mechanisms.

Q & A

Q. What spectroscopic and electrochemical methods are recommended for structural characterization of this compound, and how can data contradictions be resolved?

Methodological Answer:

  • EC-SERS (Electrochemical Surface-Enhanced Raman Spectroscopy) and 785 nm SPELEC Raman are effective for non-targeted structural analysis of glycosidic derivatives. These techniques enable rapid identification of hydroxyl-rich regions and stereochemical configurations .
  • Contradiction Resolution: Cross-validate spectral data with NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}) and high-resolution mass spectrometry (HRMS). Discrepancies in hydroxyl group assignments (e.g., axial vs. equatorial positions) can arise due to solvent polarity effects; use deuterated solvents (D2_2O, DMSO-d6_6) to stabilize hydrogen bonding networks .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeation resistance), full-body chemical suits, and P95 respirators to prevent dermal/ocular exposure and inhalation of aerosols .
  • Storage: Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the glycosidic bond. Avoid exposure to light or humidity, which may degrade the hydroxymethyl group .
  • Spill Management: Neutralize spills with activated carbon or vermiculite. Avoid aqueous rinsing to prevent environmental contamination via drainage systems .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Experimental Design:
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
    • Monitor degradation via HPLC-UV (λ = 210–280 nm) at 0, 24, 48, and 72 hours.
    • Quantify hydrolysis products (e.g., free phenols, reducing sugars) using TLC or LC-MS .
  • Key Stability Risks: Acidic conditions (pH < 4) may cleave the phenoxy ether bond, while alkaline conditions (pH > 10) promote oxidation of hydroxymethyl groups .

Advanced Research Questions

Q. What synthetic strategies are viable for introducing functional groups (e.g., 2-hydroxyethylphenol) into the oxane backbone?

Methodological Answer:

  • Glycosylation Protocol:
    • Use trichloroacetimidate donors under Schmidt conditions to couple 2-hydroxy-4-(2-hydroxyethyl)phenol to the oxane core.
    • Optimize stereoselectivity with Lewis acids (e.g., TMSOTf) in anhydrous dichloromethane at −40°C .
  • Challenges: Competing side reactions (e.g., aglycone transfer) may occur; monitor via 19F^{19}\text{F} NMR if fluorinated protecting groups are used .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbohydrate-binding proteins)?

Methodological Answer:

  • Docking Studies:
    • Generate 3D conformers using Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields).
    • Perform blind docking with AutoDock Vina against lectins (e.g., galectins) to identify binding pockets.
    • Validate predictions via SPR (Surface Plasmon Resonance) to measure binding affinities (Kd_d) .
  • Key Interactions: Hydroxyl and hydroxymethyl groups form hydrogen bonds with conserved residues (e.g., Arg144^{144}, Asp148^{148} in galectin-3) .

Q. What metabolomic approaches are suitable for tracking the compound’s in vivo absorption and degradation?

Methodological Answer:

  • In Vivo Protocol:
    • Administer 13C^{13}\text{C}-labeled compound to rodent models.
    • Collect plasma/urine samples at timed intervals.
    • Analyze metabolites via LC-QTOF-MS with targeted MRM (Multiple Reaction Monitoring) for glucuronide/sulfate conjugates .
  • Key Findings: Low oral bioavailability (<15%) due to extensive first-pass metabolism; prioritize parenteral delivery routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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